molecular formula C6H2F3NO3S B11786458 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B11786458
M. Wt: 225.15 g/mol
InChI Key: PEHXRUDZSFWJHJ-UHFFFAOYSA-N
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Description

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of formamide and trifluoromethylthiazole under acidic conditions. Another method includes the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, condensation, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid stands out due to its formyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

Molecular Formula

C6H2F3NO3S

Molecular Weight

225.15 g/mol

IUPAC Name

2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H2F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h1H,(H,12,13)

InChI Key

PEHXRUDZSFWJHJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=C(S1)C(=O)O)C(F)(F)F

Origin of Product

United States

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